molecular formula C6H5N3O B613787 7-Deazahypoxanthine CAS No. 3680-71-5

7-Deazahypoxanthine

Cat. No.: B613787
CAS No.: 3680-71-5
M. Wt: 135.12
InChI Key:
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Description

7-Deazahypoxanthine, also known as 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic compound with significant biological and chemical importance. It is structurally similar to hypoxanthine but lacks a nitrogen atom at the 7th position, which imparts unique properties to the molecule.

Mechanism of Action

Target of Action

The primary target of 7-Deazahypoxanthine is Purine nucleoside phosphorylase (PNP) . PNP is a key enzyme in the salvage pathway of purine biosynthesis, catalyzing the phosphorolytic cleavage of glycosidic bonds in purine nucleosides to generate ribose 1-phosphate and a free purine base .

Mode of Action

This compound acts as a noncompetitive inhibitor of the phosphorolysis of inosine by PNP . This means it binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The inhibition of PNP by this compound affects the purine salvage pathway , which is crucial for nucleotide synthesis . This disruption can lead to a decrease in the availability of purine nucleotides, affecting various cellular processes that rely on these molecules.

Pharmacokinetics

Modifications have been made to the this compound framework to improve its aqueous solubility characteristics . These modifications, such as the addition of water-solubilizing groups, can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .

Result of Action

This compound and its derivatives have demonstrated antiproliferative activity against HeLa cells . They inhibit tubulin assembly, impacting microtubule dynamics and spindle morphology . This disruption can trigger mitotic delay and cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules can impact the compound’s efficacy, as they may compete with this compound for binding sites on its target enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deazahypoxanthine typically involves multicomponent reactions. One notable method includes the cyclocondensation of sulfonamides with aldehydes and cyanoacetamide to form intermediate pyrrolines, which then undergo a base-promoted elimination to yield the pyrrole structure. This is followed by a ring-closing reaction with ethyl-hex-5-ynoate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis. The use of commercially available starting materials and one-pot synthesis techniques makes this method efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 7-Deazahypoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have been studied for their enhanced biological activities .

Scientific Research Applications

7-Deazahypoxanthine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Deazahypoxanthine is unique due to its specific inhibition of tubulin assembly and its potential as an antiproliferative agent. Its structural modifications at the C7 and C8 positions enhance its solubility and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMZEITWVNHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190281
Record name 7-Deazahypoxanthine
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-71-5
Record name 7-Deazahypoxanthine
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Record name 7-Deazahypoxanthine
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Record name 3680-71-5
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Record name 7-Deazahypoxanthine
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Record name 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Synthesis routes and methods I

Procedure details

6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one (150 mg, 0.7 mmol) was dissolved in 5.0 mL of 1N HCl solution. The mixture was stirred at room temperature for 1 hour and the precipitate was filtered, washed with minimal amount of water and dried in a vacuum oven overnight to give 60 mg (64%) of 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a white solid. 1H NMR (360 MHz, DMSO-d6) δ 11.83 (s, 1H, NH), 1.75 (s, 1H, NH), 7.80 (s, 1H), 7.01 (dd, J=2.65, 3.21 Hz, 1H), and 6.42 (dd, J=2.09, 3.21 Hz, 1H). MS m/e 134 [M+1]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In methanol (714 ml) was suspended 2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (15.06 g) followed by addition of 28% sodium methoxide/methanol (18.4 ml). While this solution was stirred at 50° C., Raney nickel was added until disappearance of the starting compound had been verified by TLC. The catalyst was then filtered off and the filtrate was neutralized with 1N-HCl (90 ml). The solvent was then distilled off under reduced pressure and the resulting precipitate was collected by filtration, rinsed serially with water, methanol and ether, and dried to provide the title compound (8.1 g). 1H-NMR (DMSO-d6) 8: 6.44(1H,d,J=3.0Hz), 7.03(1H,d,J=3.OHz), 7.83(1H,s), 11.80(1H,brs).
Quantity
15.06 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
18.4 mL
Type
reactant
Reaction Step Two
Quantity
714 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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